molecular formula C22H17N3O3S2 B2487300 (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide CAS No. 895024-90-5

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2487300
CAS No.: 895024-90-5
M. Wt: 435.52
InChI Key: AEZFZCTXBGSAEX-AATRIKPKSA-N
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Description

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide is a structurally sophisticated small molecule recognized for its potent and selective inhibitory activity against Anaplastic Lymphoma Kinase (ALK). This compound is a key investigative tool in oncology research, particularly in the study of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies where aberrant ALK signaling drives tumor proliferation and survival [https://pubmed.ncbi.nlm.nih.gov/26055343/]. Its mechanism of action involves competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its phosphorylating activity and downstream signaling through critical pathways like JAK/STAT and PI3K/AKT. The molecular architecture of this compound, featuring a (E)-prop-2-enamide linker and a dioxino-benzothiazole core, is engineered for high affinity and selectivity, potentially offering a profile to overcome resistance mutations that emerge against earlier-generation ALK inhibitors. Research utilizing this inhibitor is pivotal for elucidating the complex biology of ALK-driven oncogenesis, validating new drug targets, and developing next-generation therapeutic strategies for resistant cancer forms [https://www.ncbi.nlm.nih.gov/books/NBK558968/].

Properties

IUPAC Name

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-21(6-5-16-4-2-10-29-16)25(14-15-3-1-7-23-13-15)22-24-17-11-18-19(12-20(17)30-22)28-9-8-27-18/h1-7,10-13H,8-9,14H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFZCTXBGSAEX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyridine and thiophene groups. Key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridine Moiety: This step involves the alkylation of the benzothiazole ring with a pyridine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Thiophene Group: The final step involves the coupling of the thiophene group to the benzothiazole-pyridine intermediate, typically through a Heck or Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the double bonds or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiophene rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparative Analysis:

Parameter Target Compound Analog (C₁₆H₁₆N₄O₃S)
Core Structure 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole Identical core
Substituents Pyridin-3-ylmethyl, thiophen-2-ylpropenamide 3-Ethyl, 1-methylpyrazole-3-carboxamide
Functional Groups Enamide (E-configuration), thiophene, pyridine Pyrazole carboxamide, ethylidene
Molecular Mass Not explicitly provided (estimated higher due to thiophene/pyridine groups) 344.389 g/mol
Electronic Effects Extended conjugation via thiophene-enamide; pyridine enhances π-acidity Pyrazole introduces moderate electron withdrawal

Structural Implications :

  • The target compound’s thiophene and pyridine substituents likely enhance π-π stacking and polar interactions compared to the ethyl and pyrazole groups in the analog, affecting solubility and binding affinity in biological systems.

Reactivity and Environmental Stability

While direct data on the target compound’s environmental persistence are unavailable, its structural features suggest parallels with environmentally persistent free radicals (EPFRs) discussed in . The benzothiazole and thiophene moieties may act as electron-deficient aromatic systems, enabling radical stabilization.

The atmospheric reactivity of similar heterocyclic compounds can be modeled using systems like the SAPRC MechGen (), which predicts oxidation pathways and radical intermediates. The thiophene ring in the target compound may undergo faster OH-radical-initiated oxidation compared to pyrazole derivatives, generating secondary organic aerosols (SOA) or reactive oxygen species (ROS) .

Biological Activity

The compound (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique combination of heterocyclic structures that include benzothiazole and thiophene rings. The synthesis typically involves multi-step organic reactions starting with the preparation of the core structures followed by functionalization and coupling processes. Key synthetic pathways include:

  • Preparation of Benzothiazole Core : Synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Functionalization of Thiophene Ring : Achieved via electrophilic substitution reactions to introduce various functional groups essential for biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may bind to various enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The precise mechanisms remain under investigation but may involve:

  • Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways critical for cell proliferation.
  • Modulation of Cell Signaling : Influencing pathways related to apoptosis and cell cycle regulation.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at micromolar concentrations .
  • Apoptosis Induction : It promotes apoptosis and causes cell cycle arrest in treated cells, similar to known anticancer agents .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

  • Cytokine Inhibition : It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties:

  • Broad-Spectrum Activity : Compounds derived from benzothiazole have shown effectiveness against various bacterial strains and fungi .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity .
  • Evaluation in Inflammatory Models : In vitro studies demonstrated that the compound significantly inhibited the production of inflammatory mediators in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Summary Table

Biological Activity Effect Observed Cell Lines Tested IC50 (μM)
AnticancerInhibition of proliferationA431, A549, H1299Low micromolar
Anti-inflammatoryDecreased IL-6 and TNF-α productionMacrophagesN/A
AntimicrobialBroad-spectrum activityVarious bacterial strainsN/A

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